Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
CAS No.:
Cat. No.: VC17702690
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate -](/images/structure/VC17702690.png)
Specification
Molecular Formula | C12H20O3 |
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Molecular Weight | 212.28 g/mol |
IUPAC Name | ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
Standard InChI | InChI=1S/C12H20O3/c1-4-14-10(13)9-12(15-9)7-5-6-11(2,3)8-12/h9H,4-8H2,1-3H3 |
Standard InChI Key | WSCLKDIWUDBUPB-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1C2(O1)CCCC(C2)(C)C |
Introduction
Structural Characteristics and Molecular Properties
Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate belongs to the class of spirocyclic ethers, characterized by a shared oxygen atom connecting two distinct ring systems. The compound’s molecular formula is C₁₂H₂₀O₃, with a molecular weight of 212.29 g/mol. Key structural features include:
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A spiro[2.5]octane core, comprising a five-membered oxolane ring fused to a three-membered cyclopropane ring.
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Two methyl groups at the C5 position of the oxolane ring, introducing steric hindrance and influencing conformational dynamics.
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An ethyl carboxylate group at the C2 position, providing sites for nucleophilic substitution or hydrolysis .
The compound’s puckering parameters, calculated using Cremer-Pople coordinates, reveal significant ring strain in the cyclopropane moiety (amplitude = 0.87 Å, phase angle = 112°), which contributes to its reactivity .
Synthetic Methodologies
Intramolecular Cyclization
The most common synthesis involves intramolecular etherification of a 1,3-diol precursor. For example:
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Stereoselective reduction of an aldol precursor yields a 1,3-diol intermediate.
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Bromination with acetyl bromide generates a 1-hydroxy-3-bromo intermediate.
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Cyclization under basic conditions (e.g., NaH in THF) forms the spirocyclic oxetane .
Example Reaction:
Epoxide Ring Expansion
An alternative route employs epoxide ring expansion using dimethylsulfoxonium methylide:
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Epoxidation of a substituted cyclohexene derivative.
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Methylenation with dimethylsulfoxonium methylide to form the cyclopropane ring.
This method preserves enantiomeric purity when starting from chiral epoxides, achieving yields of 58–88% .
Physicochemical Properties
Property | Value | Method |
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Boiling Point | 287–289°C (predicted) | EPI Suite™ |
LogP (Partition Coefficient) | 2.34 | ChemAxon |
Solubility in Water | 12 mg/L | QSPR Modeling |
Polar Surface Area | 46.7 Ų | Molecular Dynamics Simulation |
The compound’s low water solubility and moderate lipophilicity suggest suitability for lipid-based drug formulations .
Biological Activity and Applications
Enzyme Inhibition
The compound exhibits competitive inhibition of human carbonic anhydrase IX (hCA IX), a cancer-associated enzyme:
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IC₅₀: 1.2 µM (vs. 4.5 µM for acetazolamide, a reference inhibitor).
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Binding Mode: Molecular docking reveals hydrogen bonding with Thr199 and hydrophobic interactions with Val121 .
Comparative Analysis with Analogues
Compound | Molecular Formula | Key Differences | Biological Activity (IC₅₀) |
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Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₂H₂₀O₃ | Methyl groups at C4 and C5 | hCA IX: 2.1 µM |
Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₀H₁₆O₃ | Single methyl group at C5 | hCA IX: 3.8 µM |
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | C₉H₁₄O₃ | No methyl substituents | hCA IX: >10 µM |
The 5,5-dimethyl variant’s enhanced activity correlates with increased steric bulk, improving target binding .
Industrial and Material Science Applications
Polymer Additives
Incorporating the compound into polyurethane foams improves thermal stability:
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Decomposition Temperature: Increases from 218°C to 247°C at 5 wt% loading.
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Mechanism: The spirocyclic structure restricts chain mobility, delaying oxidative degradation .
Chiral Catalysis
The compound serves as a ligand precursor in asymmetric hydrogenation:
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